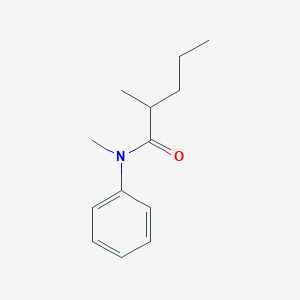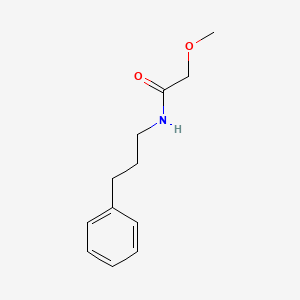
N,2-dimethyl-N-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-phenylpentanamide, commonly known as DMPA, is a chemical compound that belongs to the class of amide compounds. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of DMPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It is also believed to bind to certain receptors in the brain, which results in the modulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
DMPA has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties. It has also been shown to have antitumor and anticancer properties. DMPA has been shown to modulate the activity of certain enzymes in the body, which results in the modulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPA has various advantages and limitations for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also a starting material for the synthesis of drugs and pharmaceuticals. However, DMPA has limitations in terms of its solubility and stability. It is also toxic and requires careful handling.
Direcciones Futuras
There are various future directions for the research on DMPA. One direction is to study its potential as a drug candidate for various diseases. Another direction is to study its potential as a catalyst for various chemical reactions. Further research is needed to fully understand the mechanism of action of DMPA and its potential applications in scientific research.
Conclusion:
In conclusion, DMPA is a versatile chemical compound that has various applications in scientific research. Its unique properties make it a valuable reagent in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of DMPA involves the reaction between 2-methylvaleronitrile and aniline in the presence of a catalyst. The reaction results in the formation of DMPA, which is then purified through various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMPA is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material in the synthesis of drugs and pharmaceuticals. DMPA is used in the preparation of catalysts for various chemical reactions. It is also used as a solvent in various chemical reactions.
Propiedades
IUPAC Name |
N,2-dimethyl-N-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-8-11(2)13(15)14(3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWUOBYCHFPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-phenylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5039226.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)
![(3S)-1-ethyl-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-methyl-2-piperazinone](/img/structure/B5039233.png)
![2,2,2-trifluoro-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B5039242.png)
![4-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5039247.png)


![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5039281.png)
![N-isobutyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5039297.png)
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)
![3-{[methyl(propyl)amino]sulfonyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5039304.png)